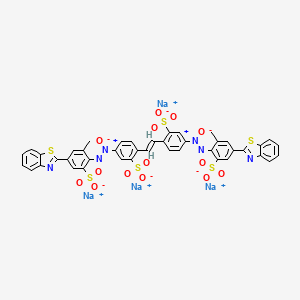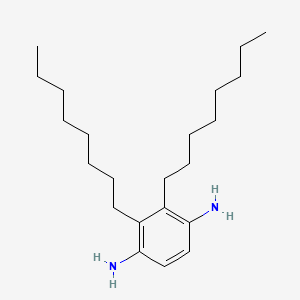
1,4-Benzenediamine, dioctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, dioctyl- is an organic compound with the molecular formula C22H40N2. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by octyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediamine, dioctyl- typically involves the alkylation of 1,4-benzenediamine with octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, dioctyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediamine, dioctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
1,4-Benzenediamine, dioctyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-benzenediamine, dioctyl- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its use in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine: The parent compound without the dioctyl groups.
N,N’-Dioctyl-1,4-benzenediamine: A similar compound with different alkyl groups.
p-Phenylenediamine: Another derivative of 1,4-benzenediamine with different substituents.
Uniqueness
1,4-Benzenediamine, dioctyl- is unique due to its specific alkylation with octyl groups, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications, such as in the synthesis of polymers and dyes, where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
88520-97-2 |
|---|---|
Formule moléculaire |
C22H40N2 |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
2,3-dioctylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-3-5-7-9-11-13-15-19-20(22(24)18-17-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16,23-24H2,1-2H3 |
Clé InChI |
NYKPMDFDQLCJRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(C=CC(=C1CCCCCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


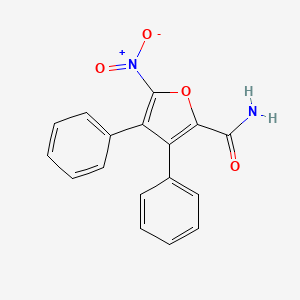
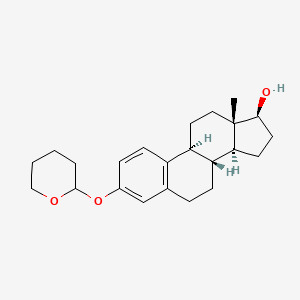




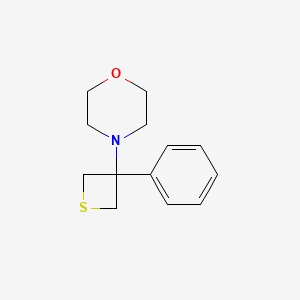
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
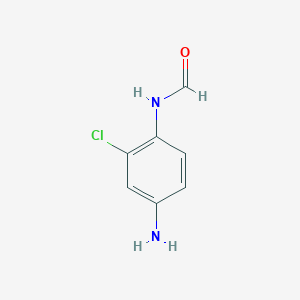
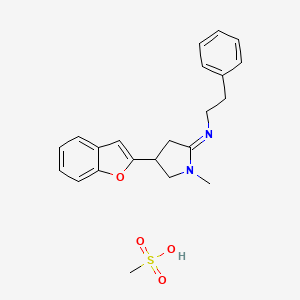

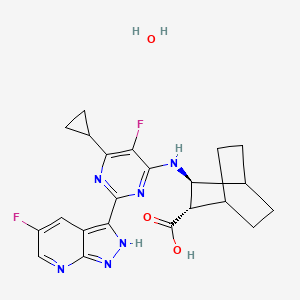
![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)
